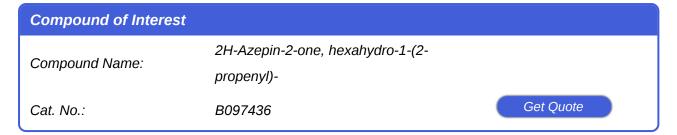


An In-depth Technical Guide to the Physical Properties of N-allyl-ε-caprolactam

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-allyl- ϵ -caprolactam is a derivative of ϵ -caprolactam, a well-studied compound central to the production of Nylon-6. While ϵ -caprolactam itself is extensively characterized, publicly available data on the specific physical properties of N-allyl- ϵ -caprolactam is limited. This guide provides a comprehensive overview of its anticipated physical characteristics, drawing upon comparative data from structurally similar compounds: the parent molecule ϵ -caprolactam, the closely related N-vinyl- ϵ -caprolactam, and 6-allyl- ϵ -caprolactone. By examining these analogues, we can project the likely properties of N-allyl- ϵ -caprolactam and provide a foundational understanding for researchers and developers in the field. This document also outlines general experimental protocols for the synthesis of N-substituted caprolactams and the determination of their key physical properties.

Introduction to N-allyl-E-caprolactam

N-allyl- ϵ -caprolactam is a seven-membered cyclic amide featuring an allyl group attached to the nitrogen atom. This substitution is expected to significantly influence its physical properties compared to the unsubstituted ϵ -caprolactam. The introduction of the allyl group increases the molecular weight and introduces a site of unsaturation, which can alter intermolecular forces, and consequently, properties such as boiling point, melting point, and solubility. Understanding



these properties is crucial for its application in polymer synthesis, as a monomer for functional polyamides, and in drug development as a potential scaffold or intermediate.

Estimated Physical Properties of N-allyl-εcaprolactam

Direct experimental data for the physical properties of N-allyl- ϵ -caprolactam is not readily available in the current body of scientific literature. However, by analyzing the known properties of structurally related compounds, we can infer its likely characteristics. The addition of the allyl group (C_3H_5) to the ϵ -caprolactam backbone ($C_6H_{11}NO$) will increase its molecular weight and likely decrease its melting point due to the disruption of the crystal lattice packing observed in the solid, unsubstituted ϵ -caprolactam. The boiling point is expected to be higher than that of ϵ -caprolactam due to the increased molecular weight. Its solubility is anticipated to be lower in polar solvents like water compared to ϵ -caprolactam, and higher in non-polar organic solvents.

Comparative Physical Property Data

To provide a quantitative basis for the estimation of N-allyl- ϵ -caprolactam's properties, the following tables summarize the known physical data for ϵ -caprolactam, N-vinyl- ϵ -caprolactam, and 6-allyl- ϵ -caprolactone.

Table 1: Physical Properties of ε-Caprolactam

Value
C ₆ H ₁₁ NO
113.16 g/mol [1]
68-71 °C[1]
136-138 °C at 10 mmHg[1]
1.105 g/cm³ at 20°C[2]
866.89 g/L at 22°C[2]
0.12 at 25°C[2]



Table 2: Physical Properties of N-Vinyl-E-caprolactam

Property	Value
Molecular Formula	C ₈ H ₁₃ NO
Molecular Weight	139.19 g/mol
Melting Point	35-38 °C
Boiling Point	128 °C at 21 mmHg
Density	1.029 g/mL at 25 °C
Water Solubility	Partially soluble[3][4]

Table 3: Physical Properties of 6-Allyl-ε-caprolactone

Property	Value
Molecular Formula	C9H14O2
Molecular Weight	154.21 g/mol
Physical Form	Liquid
Color	Colorless to light yellow
Storage Temperature	-20°C

Experimental Protocols General Synthesis of N-allyl-ε-caprolactam

The synthesis of N-allyl- ϵ -caprolactam can be achieved through the N-alkylation of ϵ -caprolactam. A general procedure is as follows:

• Preparation of the Lactamate: In a three-necked flask equipped with a stirrer, condenser, and a dropping funnel, ε-caprolactam is dissolved in a suitable dry, aprotic solvent such as toluene or xylene. A strong base, such as sodium hydride or sodium hydroxide, is added portion-wise to the solution to form the sodium salt of ε-caprolactam (sodium ε-



caprolactamate). The reaction mixture is heated to facilitate the deprotonation and the removal of water by azeotropic distillation if sodium hydroxide is used.[5]

- Alkylation: Allyl bromide or allyl chloride is then added dropwise to the solution of the sodium ε-caprolactamate at a controlled temperature. The reaction is typically stirred at room temperature or gentle heating for several hours to ensure complete conversion.[5]
- Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The resulting salts are removed by filtration. The filtrate, containing the crude N-allyl-ε-caprolactam, is then concentrated under reduced pressure. The final product can be purified by vacuum distillation to yield a pure sample.[5]

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of the synthesized N-allyl-ε-caprolactam.

- Melting Point Determination:
 - A small amount of the purified, dry solid is packed into a capillary tube to a height of 2-3 mm.[6]
 - The capillary tube is placed in a melting point apparatus.
 - The sample is heated at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[7]
 - The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.
- Boiling Point Determination:
 - For larger sample volumes, a simple distillation apparatus is assembled. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point at the measured atmospheric pressure.[8]
 - For smaller quantities, the Thiele tube method can be used. A small sample is placed in a fusion tube with an inverted capillary tube. The apparatus is heated in an oil bath, and the



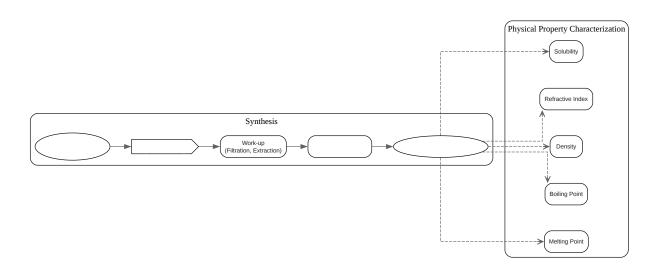
temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8]

- Density Determination:
 - A pycnometer of a known volume is accurately weighed when empty.
 - It is then filled with the liquid sample, and any excess is carefully removed.
 - The filled pycnometer is weighed again.
 - The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
- Refractive Index Determination:
 - A few drops of the liquid sample are placed on the prism of a calibrated refractometer.
 - The refractive index is read directly from the instrument's scale at a specified temperature, typically 20°C or 25°C.
- Solubility Determination:
 - A known amount of the solute (N-allyl-ε-caprolactam) is added to a specific volume of a chosen solvent (e.g., water, ethanol, acetone) in a sealed container.
 - The mixture is agitated at a constant temperature until equilibrium is reached.
 - If the solid dissolves completely, more solute is added until saturation is achieved.
 - The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods).

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of N-allyl-ε-caprolactam.





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